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Compound of Interest

Tert-butyl 4-methoxypiperidine-1-
Compound Name:
carboxylate

Cat. No. B071001

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 4-
methoxypiperidine-1-carboxylate (CAS No. 188622-27-7), a key building block in medicinal
chemistry.[1] The document outlines expected spectral characteristics, detailed experimental
protocols for data acquisition, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from *H NMR, 13C NMR,
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for
this specific compound are not widely published, these values are predicted based on spectral
data from analogous structures, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, and
established principles of spectroscopy.

Table 1: *H NMR Data (Predicted) Solvent: CDCls, Reference: TMS at 0.00 ppm
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Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~3.75-3.65 m 2H H-2a, H-6a (axial)
~3.35 s 3H -OCHs
~3.30-3.20 m 1H H-4
H-2e, H-6e
~3.10 - 3.00 m 2H _
(equatorial)
~1.85-1.75 m 2H H-3a, H-5a (axial)
H-3e, H-5e
~1.55-1.45 m 2H ]
(equatorial)
1.46 s 9H -C(CHs)s3

Table 2: 13C NMR Data (Predicted) Solvent: CDCls, Reference: CDCIs at 77.16 ppm

Chemical Shift (8) (ppm) Carbon Type Assighment
154.8 Quaternary C=0 (Carbamate)
~79.5 Quaternary -C(CHs)s

~76.0 CH C-4

~56.0 CHs -OCHs

~41.0 CH: C-2,C-6

~31.0 CH: C-3,C-5

28.4 CHs -C(CHs)3

Table 3: Infrared (IR) Spectroscopy Data (Predicted)
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Wavenumber . . . .
Intensity Vibration Type Functional Group
(cm™)
Aliphatic (Piperidine &
2975 - 2930 Strong C-H Stretch
Boc)
1690 - 1670 Strong C=0 Stretch Carbamate
1420 - 1390 Medium C-H Bend -C(CHs)s
1365 Strong C-H Bend -C(CHs)s3 (umbrella)
1250 - 1230 Strong C-O Stretch Carbamate
1170 - 1150 Strong C-O-C Stretch Ether
1120 - 1080 Strong C-N Stretch Amine
Table 4: Mass Spectrometry Data (Predicted)

lonization Mode miz lon Type
ESI+ 216.1594 [M+H]*+
ESI+ 238.1413 [M+Na]*

[M-C4HoO+H]* (Loss of Boc
ESI+ 160.1121

group)

[M-CsHo02]* (Loss of Boc
ESI+ 116.0964

group)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining *H and *3C NMR spectra.
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e Sample Preparation:

o Accurately weigh 5-10 mg of Tert-butyl 4-methoxypiperidine-1-carboxylate.

o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). The
solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Parameters (400 MHz Spectrometer):

o 'HNMR:

Pulse Program: Standard single-pulse (zg30).

Spectral Width: ~16 ppm (~6400 Hz).

Acquisition Time: ~2.5 seconds.

Relaxation Delay: 2.0 seconds.[3]

Number of Scans: 16 to 64, depending on sample concentration.

o 13C NMR:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Spectral Width: ~240 ppm (~24,000 Hz).

Acquisition Time: ~1.4 seconds.

Relaxation Delay: 2.0 seconds.

Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.[4]

» Data Acquisition & Processing:

o Insert the sample into the spectrometer and allow it to equilibrate to the probe
temperature.
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o Lock the spectrometer onto the deuterium signal of the CDCls.
o Shim the magnetic field to optimize homogeneity.

o Acquire the Free Induction Decay (FID) data.

o Apply a Fourier transform to the FID to generate the spectrum.
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for *H NMR or the
solvent peak to 77.16 ppm for 13C NMR.

o Integrate the peaks in the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total
Reflectance (ATR) technique, which requires minimal sample preparation.

e Sample Preparation:

o Place a small amount (1-2 mg) of the solid Tert-butyl 4-methoxypiperidine-1-
carboxylate directly onto the ATR crystal.[5]

o Ensure the sample makes firm and even contact with the crystal by lowering the pressure
clamp until the desired pressure is applied.

e Instrument Parameters:
o Scan Range: 4000 - 400 cm~1.
o Resolution: 4 cm~1.
o Number of Scans: 16 to 32.

o Data Acquisition & Processing:
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o Record a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.[6]

o Place the sample on the crystal and acquire the sample spectrum.

o The instrument software will perform the Fourier transform and generate the final
absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.[6]

o Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone)
after analysis.

Mass Spectrometry (MS)

This protocol describes the analysis using Electrospray lonization (ESI) coupled with a high-
resolution mass analyzer (e.g., TOF or Orbitrap).

e Sample Preparation:

o Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a
solvent like methanol or acetonitrile.

o Perform a serial dilution to a final concentration of 1-10 pg/mL in a suitable mobile phase
(e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

o Filter the final solution through a 0.22 um syringe filter into an autosampler vial if any
particulate matter is visible.

e Instrument Parameters (ESI-MS):

o lonization Mode: Positive (ESI+).

[e]

Capillary Voltage: 3.5 - 4.5 kV.[8]

o

Nebulizing Gas (N2): Flow and temperature optimized for stable spray.[8]

Drying Gas (N2): Flow and temperature set to aid desolvation (e.g., 8 L/min at 300 °C).

[¢]
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o Mass Range: m/z 50 - 500.
o Data Acquisition: Profile or centroid mode.
o Data Acquisition & Processing:

o Introduce the sample into the ion source via direct infusion using a syringe pump or
through a liquid chromatography (LC) system.[9]

o Acquire the mass spectrum.

o Process the raw data using the instrument's software to identify the mass-to-charge ratios
(m/z) of the detected ions.

o Compare the exact mass of the molecular ion ([M+H]*) with the calculated theoretical
mass to confirm the elemental composition.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like Tert-butyl 4-methoxypiperidine-1-
carboxylate is a systematic process. The following diagram illustrates the logical workflow,
integrating data from multiple spectroscopic techniques to confirm the molecular structure.
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Caption: Logical workflow for molecular structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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